4-Bromo-3-(trifluoromethyl)cinnamic acid
Description
Properties
Molecular Formula |
C10H6BrF3O2 |
|---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
(E)-3-[4-bromo-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ |
InChI Key |
ZOSZOVAFQRXESH-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Heck Reaction Followed by Hydrolysis
Overview:
This method involves a palladium-catalyzed Heck coupling of appropriately substituted bromobenzene derivatives with acrylic acid esters to form cinnamic acid esters, followed by hydrolysis to yield the target cinnamic acid.
- Starting Materials: 4-bromo-3-(trifluoromethyl)bromobenzene (or analogous bromobenzene derivatives) and acrylic acid esters.
- Catalyst: Palladium catalyst at low loading (~0.01–0.02 mol %), significantly reduced compared to traditional methods.
- Conditions: The reaction is conducted under JEFFREY conditions, with a phase-transfer catalyst (PTC) in catalytic amounts (0.1 equivalent or less) and an organic base.
- Reaction Time: Approximately 30 minutes for the coupling reaction.
- Workup: After reaction completion, aqueous workup with acid/base extraction is performed. The ester intermediate is hydrolyzed under basic conditions (e.g., 2 M NaOH at 80 °C for 2 hours). The cinnamic acid precipitates upon acidification to pH ~2.
- Yields and Purity: Overall yields of cinnamic acids can reach 90–96%, with purity >99% by GC assay.
- High yields and purity.
- Reduced catalyst and reagent usage lowers costs and environmental impact.
- Avoids use of toxic and expensive ligands or large excesses of reagents.
| Step | Conditions | Yield (%) | Purity (GC assay) | Notes |
|---|---|---|---|---|
| Heck coupling | Pd catalyst (0.01–0.02 mol %), PTC (0.1 eq), organic base, 30 min | ~94 | Not specified | Reaction complete in 30 min |
| Hydrolysis of ester | 2 M NaOH, 80 °C, 2 h | — | — | Ester converted to acid |
| Acidification and isolation | 2 M H2SO4, pH 2, room temp | 96 | 99.8 | High purity, isolated product |
Source: Adapted and generalized from US Patent US20050234261A1 describing fluorinated cinnamic acid synthesis with similar halogenated substrates.
Aldol Condensation of m-Trifluoromethylbenzaldehyde with Acetaldehyde
Overview:
This method synthesizes m-trifluoromethyl cinnamic acid derivatives by aldol condensation of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of organic base catalysts.
- Starting Materials: m-Trifluoromethylbenzaldehyde and acetaldehyde.
- Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine. DBU is preferred due to higher reaction rates and yields.
- Solvents: Methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF).
- Molar Ratios: DBU to m-trifluoromethylbenzaldehyde from 1:10 to 3:5; acetaldehyde to m-trifluoromethylbenzaldehyde from 1:1 to 5:1.
- Reaction Conditions: Mild temperatures (typically 25–30 °C), reaction times of 5–10 hours.
- Product Isolation: The reaction mixture is worked up to isolate the cinnamic acid with purification steps to achieve high purity.
- Product purity exceeds 98%.
- The method is suitable for large-scale industrial production due to short synthetic routes and mild conditions.
- Short synthetic route with mild conditions.
- Avoids use of expensive or hazardous reagents like red aluminum or manganese dioxide used in other methods.
- High purity and good yields make it industrially attractive.
- The method is specifically reported for m-trifluoromethyl cinnamic acid but can be adapted for related derivatives.
- Use of inorganic bases like sodium hydroxide or potassium hydroxide leads to lower purity products (<90%).
| Parameter | Range/Value | Notes |
|---|---|---|
| Base catalyst | DBU (1:10 to 3:5 mol ratio) | Preferred base for best results |
| Acetaldehyde ratio | 1:1 to 5:1 (acetaldehyde to aldehyde) | Controls reaction completeness |
| Solvent | Methanol, MTBE, or THF | Reaction medium |
| Temperature | 25–30 °C | Mild reaction conditions |
| Reaction time | 5–10 hours | Longer for triethylamine or diisopropylethylamine |
| Product purity | >98% | High purity achieved |
Source: Adapted from Chinese patent CN106748695A describing preparation of m-trifluoromethyl cinnamic acid by aldol condensation.
Other Reported Methods (Brief Overview)
- Condensation with Malonic Acid: m-Trifluoromethylbenzaldehyde is condensed with malonic acid followed by activation and reduction steps. This method involves longer routes, lower overall yields, and use of expensive reducing agents like red aluminum.
- Mixed Anhydride and Hydroboration: Conversion of m-trifluoromethyl cinnamic acid to alcohol intermediates via mixed anhydrides and hydroboration, followed by oxidation. This route is longer, costly, and produces more harmful waste.
These methods are less favored due to complexity, cost, and environmental concerns.
Comparative Summary Table of Preparation Methods
| Method | Key Reaction Type | Catalysts/Reagents | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Palladium-catalyzed Heck + Hydrolysis | Heck coupling + base hydrolysis | Pd catalyst (0.01–0.02 mol %), PTC, NaOH | ~90–96 | >99 | High yield, mild conditions, low catalyst loading | Requires palladium catalyst |
| Aldol Condensation (DBU catalyzed) | Aldol condensation | DBU, acetaldehyde, methanol/MTBE/THF | Not specified | >98 | Short route, mild conditions, industrial scale | Mainly for m-trifluoromethyl isomer |
| Condensation with Malonic Acid | Knoevenagel-type condensation | Malonic acid, red aluminum | Lower | Lower | Established chemistry | Long route, expensive reagents |
| Mixed Anhydride + Hydroboration | Reduction and oxidation steps | Ethyl chloroformate, hydroboration reagents | Lower | Lower | Alternative pathway | Complex, costly, waste generation |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the [2 + 2] cycloaddition, forming cyclobutane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as halogens.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnamic acid derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and chemical behavior of cinnamic acid derivatives depends critically on substituent positions and electronic characteristics:
| Compound | Substituents (Positions) | Key Electronic Effects | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Bromo-3-(trifluoromethyl)cinnamic acid | Br (C4), -CF₃ (C3) | Strong electron-withdrawing; high acidity | ~283 (estimated) |
| 3-(Trifluoromethyl)cinnamic acid | -CF₃ (C3) | Moderate electron-withdrawing | 200.13 |
| 4-Bromocinnamic acid | Br (C4) | Electron-withdrawing | 227.06 |
| 3,4-Dihydroxycinnamic acid | -OH (C3, C4) | Electron-donating; antioxidant activity | 180.16 |
| 4-(Dimethylamino)cinnamic acid | -N(CH₃)₂ (C4) | Electron-donating | 191.21 |
Key Observations :
- Acidity : The -CF₃ group in this compound enhances acidity compared to 4-bromocinnamic acid or 3-(trifluoromethyl)cinnamic acid alone.
Gastric Acid Secretion Inhibition
Cinnamic acid derivatives inhibit H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. For example:
- 3-(Trifluoromethyl)cinnamic acid : Improved gastric emptying by 73.8% at 200 mg/kg in rodent models .
- 4-Bromocinnamic acid: Not directly tested, but bromine’s electron-withdrawing effects may synergize with -CF₃ for enhanced proton pump inhibition in the 4-Bromo-3-CF₃ analog.
Antioxidant Activity
Metabolic Stability and Toxicity
- Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation compared to methyl or methoxy groups .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for trans-cinnamic acid geometry and Br/CF₃ chemical shifts) .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%). Retention time (~8.2 min) can be cross-validated with commercial standards .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z: 307.0 for C₁₀H₆BrF₃O₂) .
Advanced: How does the substitution pattern influence its binding affinity in enzyme inhibition studies?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Experimental Validation : Perform competitive inhibition assays (IC₅₀) with and without structural analogs (e.g., 4-fluoro derivatives) to isolate electronic vs. steric effects .
Basic: What precautions are necessary for handling and storing this compound?
Q. Methodological Answer :
- Storage : Store at 0–4°C in amber vials under argon to prevent photodegradation and hydrolysis .
- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid side reactions with moisture-sensitive trifluoromethyl groups .
Advanced: How can computational modeling predict its interaction with biological targets?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PDB: 5KIR for kinase targets). Focus on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (Br/CF₃) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Q. Methodological Answer :
- Debromination : Occurs under strong reducing conditions. Use mild catalysts (e.g., Pd/C with H₂ at 1 atm) and low temperatures .
- E/Z Isomerization : Minimize by conducting reactions in the dark and avoiding prolonged heating. Confirm geometry via NOESY NMR .
Advanced: How to address low yields in Suzuki-Miyaura coupling reactions with this compound?
Q. Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) .
- Protection Strategies : Protect the carboxylic acid as a methyl ester during coupling, followed by deprotection with LiOH/THF/H₂O .
Basic: What spectroscopic signatures distinguish this compound from analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
